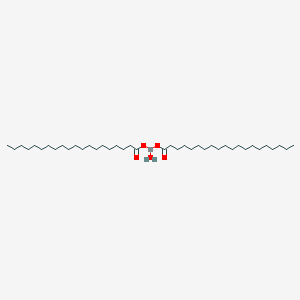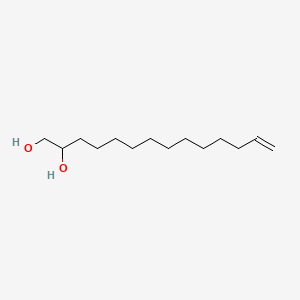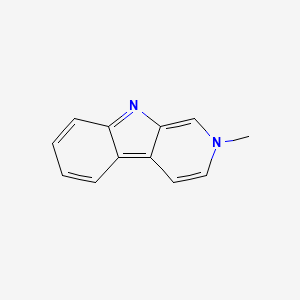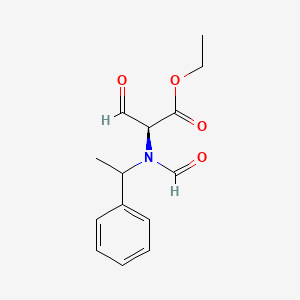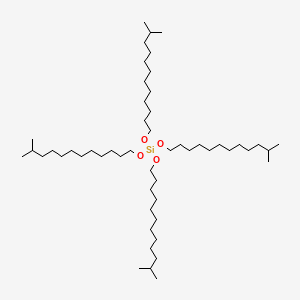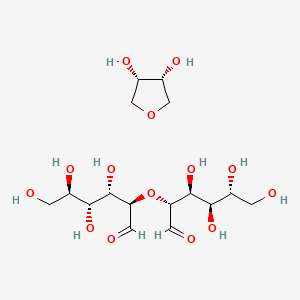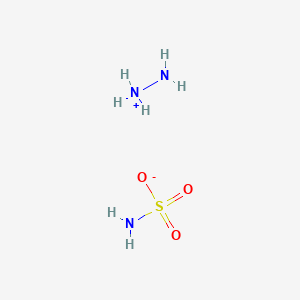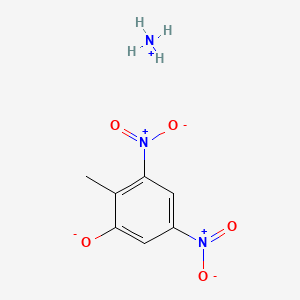
Ammonium 3,5-dinitro-o-cresolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 3,5-dinitro-o-cresolate is an organic compound with the molecular formula C7H9N3O5. It is known for its yellow crystalline appearance and is primarily used in various industrial applications. This compound is a derivative of cresol, where the methyl group is substituted with nitro groups at the 3 and 5 positions, and the phenolic hydroxyl group is neutralized with ammonium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3,5-dinitro-o-cresolate typically involves the nitration of o-cresol. The process begins with the sulfonation of o-cresol to form a disulfonate intermediate. This intermediate is then treated with nitric acid to introduce the nitro groups at the 3 and 5 positions. The final step involves neutralizing the phenolic hydroxyl group with ammonium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors for sulfonation and nitration, followed by crystallization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 3,5-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium 3,5-dinitro-o-cresolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a model compound for studying nitroaromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of herbicides and pesticides due to its toxic properties.
Wirkmechanismus
The mechanism of action of ammonium 3,5-dinitro-o-cresolate involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including proteins, lipids, and DNA. The compound’s toxicity is primarily due to its ability to disrupt cellular respiration and energy production by interfering with mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Dinitro-ortho-cresol: Similar in structure but differs in the position of the nitro groups.
Dinoseb: A related compound with a sec-butyl group instead of a methyl group.
Dinoterb: Contains a tert-butyl group instead of a methyl group.
Uniqueness: Ammonium 3,5-dinitro-o-cresolate is unique due to its specific substitution pattern and the presence of the ammonium ion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
20278-99-3 |
|---|---|
Molekularformel |
C7H9N3O5 |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
azanium;2-methyl-3,5-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3 |
InChI-Schlüssel |
JFJVGFDLHBZUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



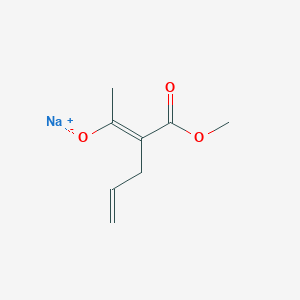
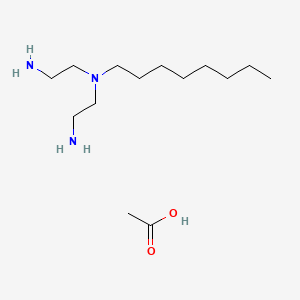

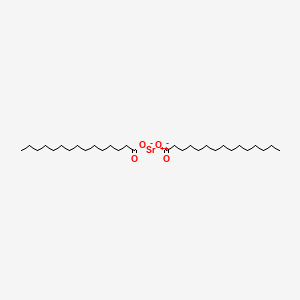
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
